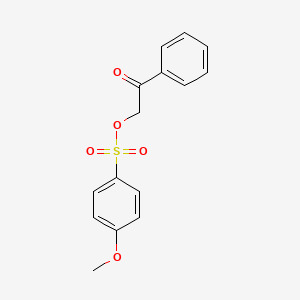![molecular formula C17H20S2 B14335318 Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis- CAS No. 102488-95-9](/img/structure/B14335318.png)
Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- is an organic compound with the molecular formula C17H20. It is also known by other names such as Butane, 3-methyl-1,1-diphenyl- and 3-Methyl-1,1-diphenylbutane . This compound is characterized by its unique structure, which includes a benzene ring and a 3-methylbutylidene group connected by sulfur atoms.
Métodos De Preparación
The synthesis of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- typically involves the reaction of benzene derivatives with 3-methylbutylidene and sulfur-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways .
Comparación Con Compuestos Similares
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- can be compared with other similar compounds such as:
Benzene, 1,1’-(1,3-butadienylidene)bis-: This compound has a similar structure but with a 1,3-butadienylidene group instead of a 3-methylbutylidene group.
Benzene, 1,3-bis(1-methylethyl)-: This compound features a 1,3-bis(1-methylethyl) substitution on the benzene ring.
Benzene, 1,1’-(1-methylethylidene)bis-: This compound has a 1-methylethylidene group connecting the benzene rings.
The uniqueness of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- lies in its specific substitution pattern and the presence of sulfur atoms, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
102488-95-9 |
|---|---|
Fórmula molecular |
C17H20S2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(3-methyl-1-phenylsulfanylbutyl)sulfanylbenzene |
InChI |
InChI=1S/C17H20S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
Clave InChI |
WXJRTKTZCMHMCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


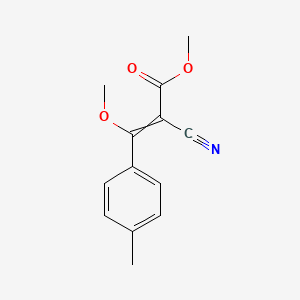
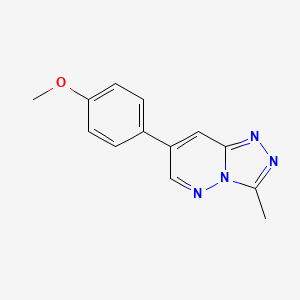
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
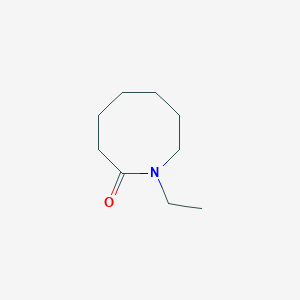
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)

![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

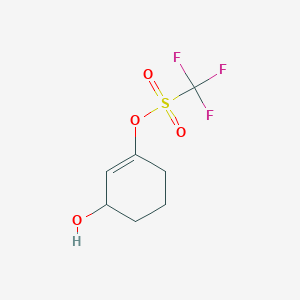
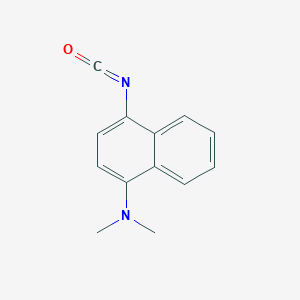
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)
